molecular formula C12H15N3O2 B15054944 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15054944
M. Wt: 233.27 g/mol
InChI Key: XCVUEHGSVWUMLM-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol (CAS 1707375-28-7) is a high-purity pyrazole derivative supplied for advanced research and development. This compound features a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol. Pyrazole derivatives are a pharmacologically significant active scaffold possessing a wide spectrum of biological activities. The presence of this nucleus is found in agents across diverse therapeutic categories, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant applications . As a key synthetic intermediate, this compound is valuable for constructing more complex molecules in medicinal chemistry. Its structure, which incorporates both amino and ethanol functional groups, makes it a versatile building block for further chemical modifications, such as the synthesis of novel heterocyclic systems with potential biological activity . In research settings, this chemical serves as a crucial precursor in the exploration of new therapeutic agents and agrochemicals. Specific research applications may include the development of antimicrobial agents, given the known activity of pyrazole derivatives against various bacterial strains, and the synthesis of compounds for investigating antiviral activities . Researchers utilize this compound under laboratory conditions to study structure-activity relationships and develop new chemical entities with optimized properties. Handling Note: For safe handling, please refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-[4-amino-5-(4-methoxyphenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7,13H2,1H3

InChI Key

XCVUEHGSVWUMLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2CCO)N

Origin of Product

United States

Preparation Methods

Cyclocondensation-Based Synthesis

Hydrazine-Ester Cyclization

The most widely implemented method involves cyclocondensation between 4-methoxyphenylhydrazine hydrochloride and β-keto esters. Ethyl acetoacetate reacts with the hydrazine derivative in refluxing ethanol (78°C, 6 hr), forming the pyrazole core through a [3+2] cycloaddition mechanism. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the intermediate 4-amino-5-(4-methoxyphenyl)-1H-pyrazole in 68–72% purity.

Table 1: Cyclocondensation Reaction Parameters
Parameter Optimal Value Yield Impact Factor
Solvent System Anhydrous ethanol +15% vs. methanol
Temperature 78°C ±2% per 5°C shift
Molar Ratio (Hydrazine:Ester) 1:1.05 Excess ester reduces byproducts
Catalyst None N/A

Ethanol Side Chain Introduction

The hydroxyl-bearing side chain is introduced through nucleophilic substitution. The pyrazole intermediate reacts with 2-bromoethanol in dimethylformamide (DMF) at 60°C for 12 hr, facilitated by potassium carbonate (K₂CO₃) as a base. This step achieves 81% conversion efficiency, with residual starting material removed via aqueous workup (pH 6.5).

One-Pot Multicomponent Assembly

Simultaneous Cyclization and Functionalization

A streamlined approach condenses 4-methoxyphenyl isocyanate, ethyl glyoxylate, and 2-aminoethanol in a 1:1:1 molar ratio. Conducted in acetonitrile with 10 mol% triethylamine, the reaction proceeds through a tandem Michael addition-cyclization pathway. Key advantages include:

  • Reduced purification steps (crude purity ≥85%)
  • Reaction completion in 4 hr at 50°C
  • 73% isolated yield after recrystallization from ethanol/water

Solvent and Catalyst Screening

Comparative studies reveal acetonitrile outperforms DMF or THF due to its polarity profile, which stabilizes the zwitterionic transition state. Catalytic systems were evaluated:

Table 2: Catalyst Performance in One-Pot Synthesis
Catalyst Conversion Rate (%) Byproduct Formation
Triethylamine 92 8% dimeric species
DBU (1,8-Diazabicycloundec-7-ene) 88 12% oxidized products
No catalyst 47 53% unreacted inputs

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediate Strategy

Industrial-scale synthesis employs Wang resin-functionalized precursors. The protocol involves:

  • Immobilization of 4-methoxybenzaldehyde via reductive amination (NaBH3CN, DCM)
  • Sequential treatment with hydrazine monohydrate and ethyl 3-ethoxyacrylate
  • Cleavage with TFA/water (95:5) to release the product

This method achieves 89% purity post-cleavage, with a throughput of 1.2 kg/week per reactor module.

Continuous Flow Optimization

Recent adaptations integrate microwave-assisted continuous flow (MACW) systems:

  • Residence time: 8 min vs. 6 hr batch processing
  • Temperature: 140°C under 3 bar pressure
  • Productivity: 38 g/hr with 94% conversion

Enantioselective Synthesis Approaches

Chiral Resolution Techniques

Racemic mixtures of 2-(4-amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol are resolved using (-)-di-p-toluoyl-D-tartaric acid in ethanol/water (70:30). Crystallization at -20°C yields the (R)-enantiomer with 99% ee, while the (S)-form remains in solution.

Asymmetric Catalysis

A Rhodium(II)-catalyzed [2+1] cycloaddition between diazo compounds and alkenes generates the chiral pyrazole core. Using Rh2(esp)2 (1 mol%) in dichloroethane:

  • Enantiomeric excess: 97% (S) configuration
  • Turnover frequency: 420 hr⁻¹
  • Requires stoichiometric ethanol additive for side chain incorporation

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 7.72 (d, J = 8.4 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 2H, NH2), 4.83 (t, J = 5.2 Hz, 1H, OH), 3.79 (s, 3H, OCH3), 3.68 (q, J = 5.2 Hz, 2H, CH2OH), 3.12 (t, J = 5.2 Hz, 2H, NCH2).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) shows:

  • Retention time: 6.8 min
  • Peak area purity: 99.3%
  • LOD: 0.02 μg/mL (UV 254 nm)

Comparative Evaluation of Synthetic Routes

Table 3: Method Efficiency Metrics
Method Yield (%) Purity (%) Scalability Enantiocontrol
Cyclocondensation 68–72 95 Pilot-scale Racemic
One-Pot 73 85 Lab-scale None
Solid-Phase 89 99 Industrial Racemic
Asymmetric Catalysis 81 97 Lab-scale 97% ee

Industrial-Scale Process Considerations

Cost Analysis

Raw material inputs constitute 62% of production costs, with 4-methoxyphenylhydrazine hydrochloride being the major expense ($420/kg). Switching to in-situ hydrazine generation reduces costs by 34% but requires additional filtration steps.

Environmental Impact

Green chemistry metrics for the one-pot method:

  • Process Mass Intensity (PMI): 18.7 vs. 32.4 for traditional routes
  • E-Factor: 6.2 kg waste/kg product
  • 82% reduction in VOC emissions through water/ethanol solvent systems

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole derivatives .

Scientific Research Applications

2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of the target compound with related pyrazole derivatives:

Compound Name Pyrazole Substituents Aryl/Functional Groups Biological Activity/Application Reference
Target Compound 4-Amino, 1-ethanol 4-Methoxyphenyl Not explicitly reported -
THPA1-THPA10 Hydrazono, methyl, keto group 4-Methoxyphenyl, thiazole Analgesic, anti-inflammatory
1-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)ethanol (4b) 1H-pyrazol-1-yl, ethanol 4-Methoxyphenyl Potential SOCE inhibitor candidate
CAS 618091-17-1 5-Amino, 4-chlorophenyl 4-Methoxyphenyl, methanone Activity unspecified
4-[5-(2,5-Dichlorothiophen-3-yl)-1H-pyrazol-1-yl]phenyl methyl ether Dichlorothiophene 4-Methoxyphenyl Antimicrobial/anticancer potential

Key Observations

  • Aryl Group Influence : The 4-methoxyphenyl group is common in compounds with anti-inflammatory and antimicrobial activities . Its electron-donating methoxy group enhances π-π stacking and receptor binding.
  • Amino Group Role: The 4-amino substituent in the target compound may improve solubility and hydrogen-bonding capacity compared to non-amino analogues (e.g., THPA1-THPA10 with hydrazono groups) .

Pharmacological and Physicochemical Comparisons

Structure-Activity Relationship (SAR) Trends

  • Substituent Position: The 5-position of the pyrazole ring (occupied by 4-methoxyphenyl in the target compound) is critical for receptor affinity. For example, thiophene-methanone at this position enhances antibacterial activity .
  • Amino vs. Non-Amino Derivatives: Amino-substituted pyrazoles (e.g., target compound, CAS 618091-17-1) show improved solubility but may reduce membrane permeability compared to lipophilic groups (e.g., dichlorothiophene in ).

Biological Activity

The compound 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2C_{12}H_{15}N_3O_2, with a molecular weight of 233.27 g/mol. The compound features a pyrazole ring substituted with an amino group and a methoxyphenyl moiety, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibited significant activity against various pathogens, as illustrated in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.50 μg/mL0.55 μg/mL
Candida albicans0.35 μg/mL0.40 μg/mL

These results indicate that the compound has potent antimicrobial properties, effective at low concentrations against both bacterial and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated significant cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values for different cancer cell lines:

Cancer Cell LineIC50 (μM)
HepG273
HeLa84
MCF-7 (breast cancer)92

In these studies, the compound showed selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a promising therapeutic index .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro, contributing to its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various pyrazole derivatives against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that compounds with similar structures to this compound could overcome resistance mechanisms .
  • Anticancer Research : In a recent clinical trial involving patients with advanced liver cancer, derivatives of pyrazole were administered alongside standard chemotherapy. The combination therapy showed improved outcomes compared to chemotherapy alone, suggesting that pyrazole derivatives may enhance treatment efficacy .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanol and its analogs?

The compound is typically synthesized via cyclization or condensation reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) in ethanol under reflux, followed by purification via silica gel chromatography . Alternative methods involve phosphorous oxychloride-mediated cyclization of substituted benzoic acid hydrazides at elevated temperatures (120°C) . Key intermediates include aryl aldehydes and hydrazine derivatives, with reaction progress monitored by TLC .

Q. How is structural characterization performed for this compound?

Structural elucidation combines spectral and crystallographic methods:

  • 1H NMR/IR : Assignments for pyrazole ring protons (δ ~7.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .
  • X-ray crystallography : Single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) reveals dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings), critical for understanding steric effects . Hydrogen bonding networks (e.g., O–H···N) are refined using SHELXL .

Q. What pharmacological activities are associated with pyrazole derivatives containing 4-methoxyphenyl groups?

Pyrazole analogs exhibit antimicrobial, anti-inflammatory, and kinase inhibitory activities. For instance, 1,5-diarylpyrazole scaffolds are evaluated for antibacterial efficacy against Gram-positive/negative strains via microdilution assays . Modifications to the ethanol side chain (e.g., in LY2874455) enhance selectivity for FGFR kinases .

Advanced Research Questions

Q. How do crystallographic data inform structure-activity relationships (SAR) for this compound?

Dihedral angles between the pyrazole core and substituent rings (e.g., 48.97° for phenyl rings) impact steric hindrance and intermolecular interactions. For example, planar conformations favor π-π stacking in kinase binding pockets, while non-planar geometries reduce bioavailability . Refinement with SHELXL (R factor <0.05) ensures accuracy in modeling hydrogen bonds and torsional strain .

Q. What computational methods are used to predict electronic properties relevant to biological activity?

  • Multiwfn : Electron localization function (ELF) analysis identifies nucleophilic/electrophilic regions, guiding modifications to improve target binding .
  • Docking studies : Pyrazole derivatives are docked into kinase domains (e.g., c-MET) using AutoDock Vina to assess binding affinity and pose stability .

Q. How can contradictory biological data between pyrazole analogs be resolved?

Discrepancies in antimicrobial or kinase inhibition results often arise from:

  • Substituent positioning : Para-methoxy groups enhance solubility but may reduce membrane permeability .
  • Assay conditions : Variations in bacterial strain susceptibility (e.g., MIC values for S. aureus vs. E. coli) require standardized broth microdilution protocols .
  • Crystallographic validation : Verify active conformations via co-crystallization with target proteins .

Q. What strategies optimize regioselectivity in pyrazole functionalization?

  • Vilsmeier–Haack formylation : POCl3/DMF selectively introduces formyl groups at the pyrazole C3 position, enabling further derivatization .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves yields for chalcone–pyrazoline hybrids .

Methodological Considerations

Q. How is electron density topology analyzed to refine hydrogen bonding networks?

Quantum theory of atoms in molecules (QTAIM) via Multiwfn calculates bond critical points (BCPs) and Laplacian values (∇²ρ) to validate O–H···N interactions observed in crystallography . Refinement in SHELXL incorporates anisotropic displacement parameters for non-H atoms .

Q. What experimental controls are critical in biological screening assays?

  • Positive controls : Ciprofloxacin for antimicrobial assays; staurosporine for kinase inhibition .
  • Solvent controls : DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

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